molecular formula C11H11NO4 B12531096 (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide CAS No. 850755-10-1

(2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide

Cat. No.: B12531096
CAS No.: 850755-10-1
M. Wt: 221.21 g/mol
InChI Key: LLYJBNSKPUAMFI-GXSJLCMTSA-N
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Description

(2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide is a chiral compound that features a benzodioxole moiety and an oxirane ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Oxirane Ring Formation: The oxirane ring can be introduced via epoxidation of an appropriate alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can target the oxirane ring, converting it to a diol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Diols

    Substitution: Substituted oxiranes

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology

In biological research, the compound may be studied for its potential interactions with enzymes and receptors, providing insights into its biological activity and potential therapeutic applications.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxylic acid
  • (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-methylamine
  • (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-ethanol

Uniqueness

The uniqueness of (2R,3S)-3-(2H-1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

850755-10-1

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

(2R,3S)-3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxamide

InChI

InChI=1S/C11H11NO4/c1-11(10(12)13)9(16-11)6-2-3-7-8(4-6)15-5-14-7/h2-4,9H,5H2,1H3,(H2,12,13)/t9-,11+/m0/s1

InChI Key

LLYJBNSKPUAMFI-GXSJLCMTSA-N

Isomeric SMILES

C[C@@]1([C@@H](O1)C2=CC3=C(C=C2)OCO3)C(=O)N

Canonical SMILES

CC1(C(O1)C2=CC3=C(C=C2)OCO3)C(=O)N

Origin of Product

United States

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